molecular formula C10H11NO3 B15353494 4-oxo-5,6,7,8-tetrahydro-1H-quinoline-2-carboxylic acid

4-oxo-5,6,7,8-tetrahydro-1H-quinoline-2-carboxylic acid

Cat. No.: B15353494
M. Wt: 193.20 g/mol
InChI Key: PIHMNUFIFPKAFQ-UHFFFAOYSA-N
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Description

4-Oxo-5,6,7,8-tetrahydro-1H-quinoline-2-carboxylic acid is a quinoline derivative with significant biological and pharmaceutical importance. Quinoline and its derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-5,6,7,8-tetrahydro-1H-quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Biltz synthesis, which involves the cyclization of aniline derivatives with glyoxal and hydrochloric acid. Another approach is the Friedländer synthesis, where aniline derivatives are condensed with carbonyl compounds in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is often carried out using continuous flow reactors to enhance efficiency and scalability. The choice of catalysts and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-5,6,7,8-tetrahydro-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form quinone derivatives, which are important in organic synthesis and material science.

  • Reduction: : Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives, which are useful in medicinal chemistry.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring, leading to a wide range of derivatives with different biological activities.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed: The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinolines, each with unique biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, 4-oxo-5,6,7,8-tetrahydro-1H-quinoline-2-carboxylic acid is used as a building block for the synthesis of complex organic molecules. Its reactivity and versatility make it a valuable intermediate in the construction of natural products and pharmaceuticals.

Biology: Biologically, this compound and its derivatives exhibit a range of activities, including antimicrobial and anticancer properties. Research has shown that quinoline derivatives can inhibit the growth of various pathogens and cancer cells, making them potential candidates for drug development.

Medicine: In medicine, quinoline derivatives are used in the treatment of malaria and other infectious diseases. The compound's ability to interfere with the life cycle of pathogens makes it a valuable component in antimalarial drugs.

Industry: Industrially, quinoline derivatives are used in the production of dyes, pigments, and other chemical products. Their stability and color properties make them suitable for various applications in the manufacturing sector.

Mechanism of Action

The mechanism by which 4-oxo-5,6,7,8-tetrahydro-1H-quinoline-2-carboxylic acid exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of pathogen growth or cancer cell proliferation. The exact molecular pathways and targets vary depending on the specific derivative and its biological activity.

Comparison with Similar Compounds

Similar Compounds: Some similar compounds to 4-oxo-5,6,7,8-tetrahydro-1H-quinoline-2-carboxylic acid include:

  • Quinoline: : The parent compound with a wide range of biological activities.

  • Quinone: : Oxidized derivatives of quinoline used in various chemical reactions.

  • Dihydroquinoline: : Reduced derivatives with potential medicinal applications.

  • Indole: : A related heterocyclic compound with significant biological activity.

Uniqueness: What sets this compound apart from its similar compounds is its specific structure and reactivity, which allow for unique interactions with biological targets. Its ability to undergo various chemical transformations makes it a versatile intermediate in both research and industrial applications.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

4-oxo-5,6,7,8-tetrahydro-1H-quinoline-2-carboxylic acid

InChI

InChI=1S/C10H11NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h5H,1-4H2,(H,11,12)(H,13,14)

InChI Key

PIHMNUFIFPKAFQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)C=C(N2)C(=O)O

Origin of Product

United States

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